2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Description
2-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 2-position of the benzamide ring and a substituted aryl amine moiety (2-methoxy-5-nitrophenyl) at the amide nitrogen. This compound is synthesized through a multi-step process involving the coupling of benzoyl chloride derivatives with substituted anilines, followed by sulfonation. Key characterization data include ¹H NMR (e.g., δ 9.74 ppm for the amide proton and δ 4.00 ppm for the methoxy group) and HRMS (m/z 273.0869 [M+H]⁺ for the intermediate N-(2-methoxy-5-nitrophenyl)benzamide) . The methanesulfonyl group enhances electrophilicity and may influence binding interactions in biological or catalytic contexts.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMFCFQOKMWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group. This is followed by the sulfonylation of the resulting compound with methanesulfonyl chloride in the presence of a base such as pyridine. The final step involves the amidation of the sulfonylated intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares structural motifs, substituent positions, and functional groups of analogous benzamides:
Key Observations :
Physicochemical Properties
| Property | Target Compound | Rip-B | Rip-D | 2-Chloro-5-Fluoro Thiourea |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 90 | 96 | Not reported |
| Solubility | Likely low (polar EWGs) | Moderate | Moderate | Low (thiourea moiety) |
| NMR Shifts (¹H) | δ 9.74 (amide), 4.00 (OCH₃) | δ 7.98 (aryl) | δ 10.2 (OH) | δ 8.1–7.3 (aryl, thiourea) |
Notes:
Biological Activity
2-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a methanesulfonyl group and a nitrophenyl moiety. The presence of the methoxy and nitro groups contributes to its unique chemical properties, influencing solubility and interaction with biological targets.
The biological activity of this compound primarily involves enzyme inhibition. The nitro group is known to participate in redox reactions, while the methoxy and sulfonyl groups enhance the compound's membrane permeability and bioavailability. This compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to act as competitive inhibitors of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria . This inhibition results in bacteriostatic effects, preventing bacterial cell division.
Anticancer Activity
Studies on related benzamide derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell growth in vitro .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial activity of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which share structural similarities with our compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for select derivatives .
Case Study 2: Anticancer Potential
Another investigation focused on a series of benzamide derivatives, including those with methanesulfonyl groups. These compounds were tested against various cancer cell lines, revealing IC50 values indicating significant anti-cancer activity. For instance, one derivative exhibited an IC50 of 1.1 µM against breast cancer cells, suggesting strong potential for therapeutic applications .
Data Summary
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Antibacterial (Compound A) | 3.9 | Gram-positive & negative bacteria |
| Anticancer (Compound B) | 1.1 | Breast cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
